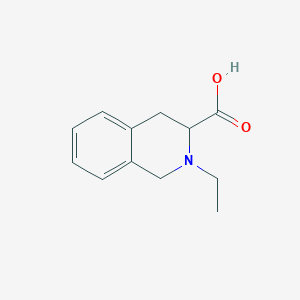

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

説明

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with an ethyl group at the 2-position and a carboxylic acid group at the 3-position. Tetrahydroisoquinolines are known for their presence in various natural products and their significant biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Another approach involves the hydrogenation of isoquinoline derivatives. This method uses hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce the isoquinoline to the tetrahydroisoquinoline .

Industrial Production Methods

Industrial production of this compound often involves large-scale Pictet-Spengler reactions. The reaction conditions are optimized to maximize yield and purity, and the process is scaled up using continuous flow reactors to ensure consistent production .

化学反応の分析

Types of Reactions

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Chlorine, bromine

Major Products Formed

Oxidation: Quinoline derivatives

Reduction: Dihydroisoquinoline derivatives

Substitution: Halogenated tetrahydroisoquinolines

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 205.25 g/mol. It is characterized by a tetrahydroisoquinoline structure, which is pivotal in various biological activities. The structural features contribute to its potential as a scaffold for drug design.

Pharmaceutical Applications

-

Drug Development :

- The compound serves as a core structure in the synthesis of various pharmaceutical agents. Its derivatives are explored for their potential in treating neurological disorders due to their ability to interact with neurotransmitter systems .

- Specifically, 2-ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid has been identified as a constrained analog of phenylalanine, which is crucial in peptide-based drugs .

-

Synthesis of Bioactive Compounds :

- The compound can be modified to create acyl derivatives that exhibit enhanced biological activity. These derivatives have been synthesized through established methods such as the Pictet–Spengler reaction and peptide coupling techniques .

- A notable application includes the synthesis of coordination compounds that demonstrate biological activity against various pathogens .

Case Studies and Research Findings

- Neuroprotective Effects :

- Coordination Chemistry :

- Diversity-Oriented Synthesis :

Comparison Table: Applications and Derivatives

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Development | Core structure for neuroactive compounds | 1,2,3,4-Tetrahydroisoquinoline derivatives |

| Coordination Chemistry | Forms complexes with transition metals | Cu(II) and Co(II) complexes |

| Synthesis Techniques | Utilizes methods like Pictet–Spengler reaction for derivative synthesis | Acylated derivatives |

| Neuroprotective Agents | Protects neurons from oxidative damage | Modified isoquinoline derivatives |

作用機序

The mechanism of action of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist of various receptors, enzymes, and proteins. For example, it has been shown to interact with peroxisome proliferator-activated receptors (PPARs) and protein-tyrosine phosphatase 1B (PTP-1B), leading to modulation of metabolic pathways and cellular signaling .

類似化合物との比較

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ethyl and carboxylic acid groups.

2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar to 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid but with a methyl group instead of an ethyl group.

3-Carboxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the ethyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethyl and carboxylic acid groups enhances its reactivity and potential for diverse applications in scientific research and industry .

生物活性

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (C12H15NO2), also referred to as THIQ (tetrahydroisoquinoline) derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structural activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 1022919-86-3

Research indicates that THIQ derivatives exhibit a range of biological activities, particularly in the context of neurodegenerative disorders and cancer therapy. The mechanisms of action include:

-

Inhibition of Apoptotic Proteins :

- A study demonstrated that certain derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid effectively inhibit Bcl-2 family proteins, which are crucial for regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 protein and exhibited anti-proliferative effects in various cancer cell lines .

- Neuroprotective Effects :

Structural Activity Relationship (SAR)

The structural modifications on the THIQ scaffold significantly influence its biological activity. The following observations have been made:

- Substituent Effects : Different alkyl groups on the nitrogen atom and variations in the carboxylic acid moiety can enhance binding affinity to target proteins. For instance, the presence of an ethyl group at position 2 has been linked with improved anti-cancer activity .

- Ring Modifications : Alterations in the isoquinoline ring structure also affect the compound's efficacy and selectivity towards specific biological targets.

Case Study 1: Anti-Cancer Activity

A series of substituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized and evaluated for their anti-cancer properties. The most active compound induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner, showcasing its potential as a therapeutic agent against leukemia .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective effects of THIQ derivatives in models of oxidative stress-induced neuronal damage. The compounds demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability in neuronal cell lines .

Biological Activity Summary Table

特性

IUPAC Name |

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYDLJGQBRAFBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=CC=CC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389720 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022919-86-3 | |

| Record name | 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。